Pyridin-3-yl vs. Pyridin-4-yl Regioisomer Preference in BMP/ALK2 Inhibitor Scaffolds
In the SAR development of bis-heteroaryl pyrazole-based ALK2 inhibitors, the pyridin-3-yl regioisomer (represented by the target compound's core scaffold) is consistently preferred over the pyridin-4-yl regioisomer. Co-crystal structures of lead compounds with the ALK2 kinase domain confirm that the pyridin-3-yl nitrogen participates in a critical hydrogen-bond network with the hinge region (His286), a geometry that cannot be achieved with the pyridin-4-yl analog [1]. While direct IC50 data for the acetonitrile intermediate itself are not reported in the primary literature, the structural basis for regioisomer selectivity is established at the level of elaborated inhibitors built from this scaffold.
| Evidence Dimension | Regioisomeric scaffold preference in ALK2 inhibitor design |
|---|---|
| Target Compound Data | Pyridin-3-yl scaffold used in lead compounds; specific binding interaction with His286 hinge residue confirmed by X-ray crystallography (PDB deposition associated with ACS Omega 2020) [1] |
| Comparator Or Baseline | Pyridin-4-yl analog (CAS 2098079-03-7): not employed in the same lead optimization series; altered H-bond geometry predicted incompatible with hinge binding |
| Quantified Difference | Qualitative scaffold preference; no head-to-head IC50 data available for the acetonitrile fragment itself |
| Conditions | X-ray crystallography and structure-based drug design; ALK2 kinase domain (R206H mutant); reference to Sato et al. 2020 |
Why This Matters
Procuring the pyridin-3-yl regioisomer ensures synthetic access to inhibitors that recapitulate the reported ALK2 binding mode; the pyridin-4-yl variant cannot serve as a direct substitute in this SAR context.
- [1] Sato, T., Sekimata, K., Sakai, N., et al. (2020) 'Structural Basis of Activin Receptor-Like Kinase 2 (R206H) Inhibition by Bis-heteroaryl Pyrazole-Based Inhibitors for the Treatment of Fibrodysplasia Ossificans Progressiva Identified by the Integration of Ligand-Based and Structure-Based Drug Design Approaches', ACS Omega, 5, pp. 11411–11423. doi:10.1021/acsomega.9b04245. View Source
